Ethyl 2-(1-Naphthyl)thiazole-4-carboxylate

Description

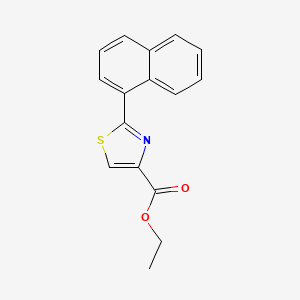

Ethyl 2-(1-naphthyl)thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a naphthyl substituent at the 2-position and an ethyl ester group at the 4-position. Thiazole carboxylates are widely studied for their biological activities, including enzyme inhibition (e.g., acetylcholinesterase, AChE) and anticancer effects, as well as their electronic properties influenced by substituent effects .

Properties

Molecular Formula |

C16H13NO2S |

|---|---|

Molecular Weight |

283.3 g/mol |

IUPAC Name |

ethyl 2-naphthalen-1-yl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C16H13NO2S/c1-2-19-16(18)14-10-20-15(17-14)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3 |

InChI Key |

QHYLZWQLGBKNOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-Naphthyl)thiazole-4-carboxylate typically involves the condensation of 1-naphthylamine with ethyl 2-bromo-4-carboxylate thiazole under basic conditions. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield thiazolidine derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: N-bromosuccinimide in chloroform.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-Naphthyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the naphthalene moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 1-naphthyl group in the target compound introduces extended π-conjugation and steric bulk compared to simpler aryl substituents. Key analogs include:

| Compound Name | Substituent at 2-Position | Key Structural Features |

|---|---|---|

| Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate | 4-Hydroxyphenyl | Polar -OH group enhances hydrogen bonding |

| Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate | Nitrobenzylidene hydrazinyl | Extended conjugation via nitro and hydrazine groups |

| Ethyl 2-(4-trifluoromethylphenyl)thiazole-4-carboxylate | 4-Trifluoromethylphenyl | Electron-withdrawing CF₃ group increases electrophilicity |

| Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate | 2,4-Dichlorophenyl | Halogen substituents enhance lipophilicity |

- Naphthyl vs.

- Electron-Donating vs. Withdrawing Groups: Substituents like -NO₂ () and -CF₃ () reduce the HOMO-LUMO gap, enhancing electronic delocalization, whereas -OH () may favor hydrogen bonding in crystal structures .

Electronic and Spectral Properties

- HOMO-LUMO Gaps : The nitro-substituted analog () exhibits a small HOMO-LUMO gap (4.2 eV) due to extended conjugation, whereas phenyl derivatives without strong electron-withdrawing groups show larger gaps (e.g., 5.1 eV for unsubstituted phenyl) .

- Spectroscopic Data :

- NMR : Methyl and ethyl ester protons in analogs resonate at δ 1.2–1.4 ppm (¹H) and δ 60–65 ppm (¹³C), while aromatic protons vary based on substituents (e.g., δ 7.5–8.5 ppm for nitro groups) .

- IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) are consistent across derivatives .

Crystallographic and Solid-State Analysis

- Crystal Packing : The nitro-substituted analog () forms π-π stacking interactions (3.5–3.8 Å) and hydrogen bonds (N-H⋯O), stabilizing its lattice .

- Hirshfeld Surface Analysis: Non-covalent interactions (e.g., C-H⋯O, van der Waals) dominate in phenyl derivatives, whereas bulky substituents like naphthyl may reduce packing efficiency .

Biological Activity

Ethyl 2-(1-Naphthyl)thiazole-4-carboxylate is a compound that belongs to the thiazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This article presents a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

This compound features a thiazole ring substituted with an ethyl ester and a naphthyl group. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown effectiveness against various bacterial and fungal strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 0.5 µg/mL | Disruption of membrane integrity |

| Candida albicans | 0.3 µg/mL | Inhibition of ergosterol biosynthesis |

The mechanism often involves binding to specific enzymes or proteins critical for microbial growth, leading to cell death or growth inhibition .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines.

| Cancer Cell Line | GI50 (µM) | Effect |

|---|---|---|

| RPMI-8226 (Leukemia) | 0.08 | Significant cytotoxicity |

| HeLa (Cervical Cancer) | 5.0 | Moderate cytotoxicity |

| CaCo-2 (Colon Cancer) | 10.0 | Low cytotoxicity |

The compound's anticancer activity is attributed to its ability to interfere with cellular processes such as apoptosis and cell cycle regulation .

The biological activity of this compound can be explained through its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical pathways, such as UDP-N-acetylmuramate/L-alanine ligase, affecting bacterial cell wall synthesis.

- Cell Cycle Disruption : In cancer cells, it may induce apoptosis by activating pro-apoptotic signals or inhibiting anti-apoptotic proteins .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Screening : A National Cancer Institute screening indicated that derivatives of this compound showed promising results against multiple cancer cell lines, suggesting further investigation into its structure-activity relationship could yield more effective analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.